molecular formula C25H27N5 B5077431 1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5077431
M. Wt: 397.5 g/mol
InChI Key: VDAHEJORFUQFPV-UHFFFAOYSA-N
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Description

1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.22664588 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(diethylamino)anilino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-5-20-17(4)21(16-26)25-28-22-10-8-9-11-23(22)30(25)24(20)27-18-12-14-19(15-13-18)29(6-2)7-3/h8-15,27H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHEJORFUQFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No. 305333-52-2) is a synthetic organic molecule with a complex structure that positions it as a candidate for various biological activities. This article reviews its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H27N5
  • Molecular Weight : 397.52 g/mol
  • Structure : The compound features a pyrido-benzimidazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its potential as an anti-cancer agent and its effects on various cellular pathways.

Antitumor Activity

Several studies have investigated the antitumor properties of benzimidazole derivatives, including this compound. The benzimidazole moiety is often associated with significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to inhibit key enzymes involved in cancer cell proliferation.
    • Molecular docking studies suggest strong binding affinities to targets such as the 14α-demethylase enzyme, which is crucial in sterol biosynthesis in fungi and may also play a role in cancer cell metabolism .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of benzimidazole exhibited IC50 values below 50 μM against several cancer cell lines, indicating potent cytotoxicity .
    • A comparative study showed that compounds structurally related to this benzimidazole derivative outperformed standard chemotherapeutics in cell viability assays .

Antifungal Activity

The compound's structural similarities with known antifungal agents suggest potential efficacy against fungal infections.

  • Research Findings :
    • In vitro assays indicated that compounds with similar structures demonstrated effective antifungal activity against strains such as Candida albicans and Candida glabrata .
    • The antifungal mechanism is hypothesized to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methyl...Antitumor<50
Benzimidazole Derivative AAntifungal0.97
Benzimidazole Derivative BAntifungal5.07
Standard Chemotherapeutic AgentAntitumor10

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to assess the toxicity of the compound. Preliminary toxicity studies indicate that while some derivatives exhibit promising biological activity, they also show varying degrees of cytotoxicity toward healthy cell lines (e.g., L929 fibroblasts).

  • Cytotoxicity Assays :
    • Compounds were evaluated using the MTT assay to determine their effects on cell viability.
    • Most tested compounds displayed less than 50% viability at concentrations above 100 µM, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing harm to normal cells .

Scientific Research Applications

  • Reagents : o-Phenylenediamine, carbonyl compounds, ammonium chloride.
  • Conditions : The reactions are generally conducted in solvents like chloroform or under solvent-free conditions to optimize yields.

Case Study: Yield Optimization

A study demonstrated that using ammonium chloride as a catalyst significantly improved the yield of benzimidazole derivatives, achieving up to 94% yield under optimized conditions .

Anticancer Activity

Research indicates that compounds similar to 1-{[4-(diethylamino)phenyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit promising anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Activity TypeTarget Organisms/CellsObserved Effect
AnticancerVarious cancer cell linesInhibition of growth
AntimicrobialGram-positive and Gram-negative bacteriaBactericidal effects

Pharmacological Insights

The pharmacological profile of this compound suggests potential use in treating various diseases due to its ability to interact with biological targets effectively. The diethylamino group enhances its solubility and bioavailability.

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